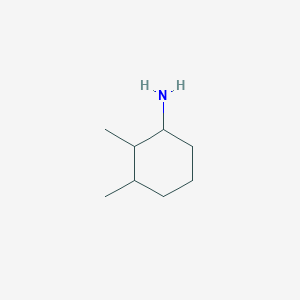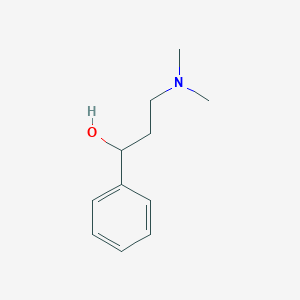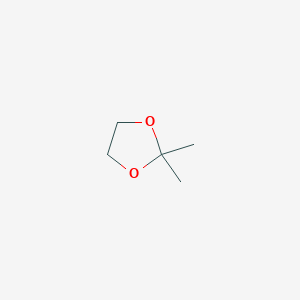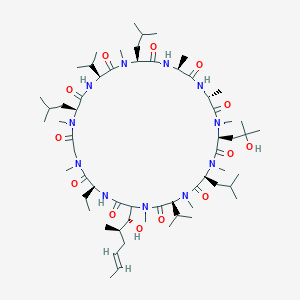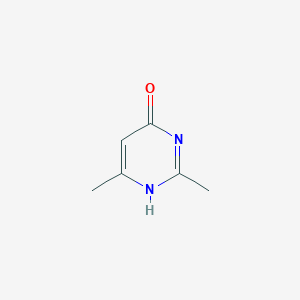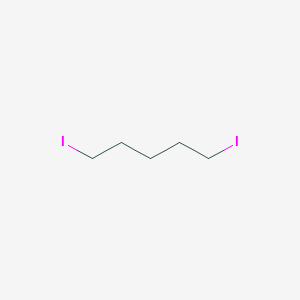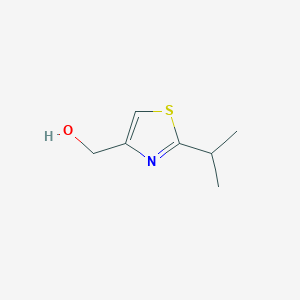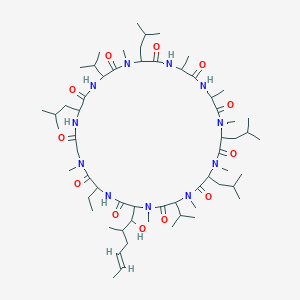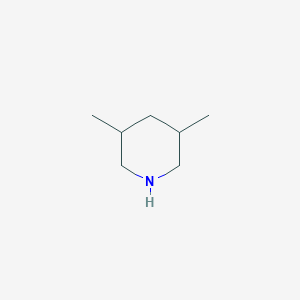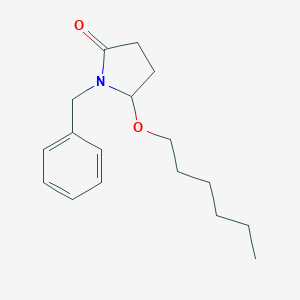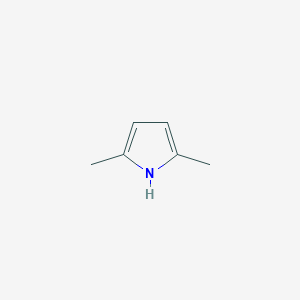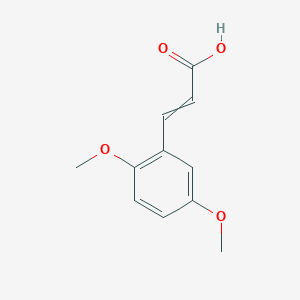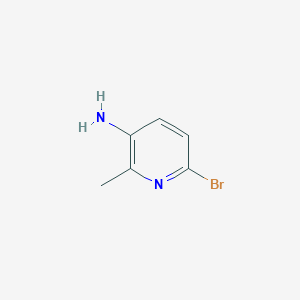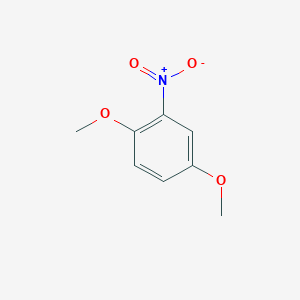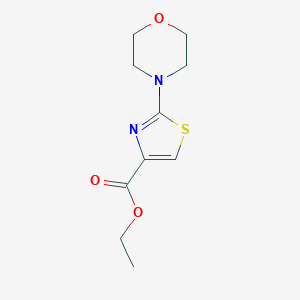
2-(吗啉-4-基)-1,3-噻唑-4-羧酸乙酯
描述
Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives, which are known for their significance in medicinal chemistry. Thiazoles are a part of the azaheterocycles family and are often used as scaffolds in drug design due to their diverse biological activities .
Synthesis Analysis
The synthesis of related thiazole derivatives often involves cyclization reactions. For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized through the cyclization of thioamide with 2-chloroacetoacetate . Similarly, the synthesis of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate involved the crystallization in the monoclinic crystal system, indicating a structured approach to the synthesis of thiazole compounds . Although the specific synthesis route for Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate is not detailed in the provided papers, these examples give insight into the general methods used for synthesizing thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a related compound, was determined to crystallize in the monoclinic space group with a chair conformation for the morpholine ring . This suggests that Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate may also exhibit a similar crystalline structure with specific conformational features.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with different nucleophiles, leading to the substitution of bromine and the formation of secondary and tertiary amines when reacted with morpholine . This indicates that Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate could potentially participate in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be deduced from their molecular structure and synthesis. For example, the crystal structure optimization and DFT calculations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate provided insights into its molecular electrostatic potential, indicating electrophilic sites around the oxygen atom . This suggests that Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate may have similar electrophilic characteristics.
科学研究应用
合成和抗肿瘤特性
2-(吗啉-4-基)-1,3-噻唑-4-羧酸乙酯是合成具有潜在抗肿瘤特性的新型化合物的组分。例如,使用该化合物合成的 N-(5-R-苄基-1,3-噻唑-2-基)-2-吗啉-4-基-2-氧代乙酰胺在抗癌活性筛选实验中显示出可喜的结果。这些筛选表明,这些化合物可能在寻找新的抗癌剂方面具有价值 (Horishny 等人, 2020)。
化学合成和结构分析
该化合物还在化学合成和结构分析中发挥作用。例如,它与各种碱的反应已被广泛研究,揭示了有趣的转化和结构见解。一项值得注意的研究涉及 3-氨基-4-二甲氨基-苯并噻吩-2-羧酸乙酯与 2-噻唑重氮盐的反应,导致形成三环乙基 5-(噻唑-2-基)-8-(噻唑-2-基偶氮基)-5H-异噻唑并[3,4,5-d,e]苯并噁嗪-3-羧酸乙酯 (Klimas 等人, 2016)。此外,其结构特性已在研究中得到阐明,例如,它通过由 N—H⋯N 相互作用组成的氢键二聚体缔合 (Lynch 和 Mcclenaghan, 2004)。
抑制剂特性
该化合物已被发现是生物系统中的抑制剂。具体来说,4-(1,3-噻唑-2-基)吗啉衍生物,其中 2-(吗啉-4-基)-1,3-噻唑-4-羧酸乙酯在结构上相关,已被认为是磷酸肌醇 3-激酶的有效和选择性抑制剂。这一特性使这些化合物在药理学背景下,特别是在异种移植模型中抑制肿瘤生长方面,具有进一步探索的意义 (Alexander 等人, 2008)。
属性
IUPAC Name |
ethyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-2-15-9(13)8-7-16-10(11-8)12-3-5-14-6-4-12/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINWWRRVBHJAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567605 | |
| Record name | Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |
CAS RN |
126533-95-7 | |
| Record name | Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


